molecular formula C12H11N3O3 B2711694 N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1018016-76-6

N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B2711694
CAS RN: 1018016-76-6
M. Wt: 245.238
InChI Key: VEZCQASEKXNWPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several methods to synthesize compounds with the benzo[d][1,3]dioxol-5-yl moiety. For instance, one study describes the synthesis of a series of N-((benzo[1,3]dioxol-5-yl)methylene)-2-cyano-3-substituted phenylacrylohydrazides . Another study discusses the synthesis of a compound with a similar structure, using a simple condensation method .

Scientific Research Applications

Anticancer Activity

A series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been designed based on literature reports of the activity of indoles against various cancer cell lines . These compounds were synthesized via a Pd-catalyzed C-N cross-coupling and evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines .

Cell Cycle Arrest

Further mechanistic studies revealed that one of the synthesized compounds caused cell cycle arrest at the S phase and induced apoptosis in CCRF-CEM cancer cells .

Detection of Carcinogenic Lead

The compound has been used for the significant detection of the carcinogenic heavy metal ion, lead (Pb2+), via a reliable electrochemical approach . A sensitive and selective Pb2+ sensor was developed via the deposition of a thin layer of the compound on a GCE with the conducting polymer matrix Nafion (NF) .

Structure-Activity Relationship Studies

A detailed structure–activity relationship study culminated in the identification of 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20, whose IC50 values ranged from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .

Template for Further Optimization

These 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Future Directions

The future directions for the study of “N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide” could include further exploration of its synthesis, characterization, and potential applications. Additionally, more research could be conducted to understand its mechanism of action and biological activities .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-15-5-4-9(14-15)12(16)13-8-2-3-10-11(6-8)18-7-17-10/h2-6H,7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZCQASEKXNWPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-1-methyl-1H-pyrazole-3-carboxamide

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